molecular formula C9H12N2O2 B2604396 3-Methyl-6-(oxolan-3-yloxy)pyridazine CAS No. 2175978-48-8

3-Methyl-6-(oxolan-3-yloxy)pyridazine

Cat. No.: B2604396
CAS No.: 2175978-48-8
M. Wt: 180.207
InChI Key: CGHHKPAOLUJTTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-6-(oxolan-3-yloxy)pyridazine is a chemical compound featuring a pyridazine core, an aromatic heterocycle known for its diverse pharmacological properties. Pyridazine and pyridazinone derivatives are prominent scaffolds in medicinal chemistry, extensively investigated for developing novel therapeutic agents . These compounds demonstrate a wide spectrum of significant biological activities, which include acting as vasodilators for cardiovascular disease research and as targeted anticancer agents . Research into pyridazine-based structures has also shown potential in developing agents that can overcome anti-tumor drug resistance, a major challenge in oncology . Furthermore, derivatives have been explored as inhibitors of enzymes like monoamine oxidases (MAO) for neurodegenerative disease research, among other applications . The specific substitution pattern of this compound, combining a methyl group with a tetrahydrofuran (oxolane) ether moiety, makes it a valuable and versatile building block for researchers. It is primarily used in drug discovery and development, particularly for synthesizing and optimizing new chemical entities for pharmacological screening and structure-activity relationship (SAR) studies. For Research Use Only (RUO). Not for use in diagnostic or therapeutic procedures for humans or animals.

Properties

IUPAC Name

3-methyl-6-(oxolan-3-yloxy)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-7-2-3-9(11-10-7)13-8-4-5-12-6-8/h2-3,8H,4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGHHKPAOLUJTTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-(oxolan-3-yloxy)pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylpyridazine with oxolan-3-ol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-(oxolan-3-yloxy)pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 3-Methyl-6-(oxolan-3-yloxy)pyridazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

  • Molecular Complexity : The target compound has a simpler structure compared to silyl-protected analogs (e.g., 394.57 g/mol vs. 179.22 g/mol) , which may enhance bioavailability.
  • In contrast, fluorinated or azido-substituted analogs prioritize reactivity for synthetic modifications .
  • Thermal Stability : The predicted boiling point of 363.2°C suggests moderate volatility, aligning with pyridazine derivatives but lower than bulkier fused-ring systems .

Research Implications and Limitations

  • Electrostatic Properties : Semiempirical AM1 calculations on pyridazine derivatives highlight the importance of nitrogen atom electrostatics in biological activity . The pyrrolidinyl group’s electron-donating effects may enhance charge distribution near the pyridazine core, though experimental validation is needed.
  • Structural Optimization : Replacing pyrrolidinyl with oxolanyl (tetrahydrofuran) groups could alter ring electronics and solubility, warranting further study.
  • Data Gaps: Limited experimental data (e.g., crystallography, in vitro assays) for the target compound necessitates caution in extrapolating activity from analogs.

Biological Activity

3-Methyl-6-(oxolan-3-yloxy)pyridazine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a pyridazine ring substituted with a methyl group and an oxolan-3-yloxy group. This unique structure is believed to influence its interaction with biological targets, enhancing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, leading to reduced microbial growth or cancer cell proliferation.
  • Receptor Modulation : It can bind to receptors, modulating their activity and triggering downstream signaling pathways that result in biological responses such as apoptosis in cancer cells.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The oxolan group is believed to enhance the ability of the compound to form hydrogen bonds with biological molecules, potentially increasing its efficacy against various pathogens.

Anticancer Activity

Studies have demonstrated that derivatives of pyridazine, including this compound, possess potent anticancer activity. For instance:

  • In vitro studies have shown that certain pyridazine derivatives exhibit IC50 values in the low micromolar range against breast cancer cell lines such as T-47D and MDA-MB-231 .
  • Mechanistic studies reveal that these compounds can induce cell cycle arrest and apoptosis in cancer cells, significantly increasing the population of cells in the G2/M phase and sub-G1 phase .

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated a series of 3,6-disubstituted pyridazines for their anticancer properties. Among these, compounds similar to this compound demonstrated:

CompoundCell LineIC50 (µM)Mechanism
Compound AT-47D0.43Induced apoptosis
Compound BMDA-MB-2310.99Cell cycle arrest

These findings suggest that structural modifications around the pyridazine core can significantly enhance anticancer activity.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial effects of pyridazine derivatives against various bacterial strains. The results indicated:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli25 µg/mL
S. aureus15 µg/mL

These results highlight the potential application of this compound in treating bacterial infections.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.